molecular formula C24H21ClN2O2S B11676295 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B11676295
M. Wt: 437.0 g/mol
InChI Key: QDOSJMDYHXKNRE-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a chlorinated phenoxy group and a benzothiazole moiety. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chloro-3,5-dimethylphenol: This can be achieved through the chlorination of 3,5-dimethylphenol using chlorine gas in the presence of a catalyst.

    Formation of 4-chloro-3,5-dimethylphenoxyacetic acid: The phenol is then reacted with chloroacetic acid under basic conditions to form the phenoxyacetic acid derivative.

    Synthesis of 6-methyl-1,3-benzothiazole: This involves the cyclization of o-aminothiophenol with acetic acid and formaldehyde.

    Coupling Reaction: The final step involves the coupling of 4-chloro-3,5-dimethylphenoxyacetic acid with 6-methyl-1,3-benzothiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The benzothiazole moiety is known to interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethylphenoxy)acetic acid: A precursor in the synthesis of the target compound.

    6-methyl-1,3-benzothiazole: A key intermediate in the synthesis process.

    4-chloro-3,5-dimethylphenol: Another precursor used in the synthesis.

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H21ClN2O2S

Molecular Weight

437.0 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C24H21ClN2O2S/c1-14-4-9-20-21(10-14)30-24(27-20)17-5-7-18(8-6-17)26-22(28)13-29-19-11-15(2)23(25)16(3)12-19/h4-12H,13H2,1-3H3,(H,26,28)

InChI Key

QDOSJMDYHXKNRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC(=C(C(=C4)C)Cl)C

Origin of Product

United States

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